molecular formula C8H9NOS B13608619 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

Cat. No.: B13608619
M. Wt: 167.23 g/mol
InChI Key: HDPLIPIGZRFENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxy and nitrile functional groups. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, followed by hydrolysis to form the hydroxynitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(3-methylthiophen-2-yl)propanenitrile.

    Reduction: Formation of 3-amino-3-(3-methylthiophen-2-yl)propanenitrile.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The thiophene ring can interact with various molecular targets, potentially affecting biological pathways related to inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(2-thienyl)propanenitrile
  • 3-Hydroxy-3-(4-methylthiophen-2-yl)propanenitrile
  • 3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrile

Uniqueness

3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile

InChI

InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3

InChI Key

HDPLIPIGZRFENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.